molecular formula C16H19NO3 B2853907 1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene CAS No. 341966-60-7

1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene

Cat. No. B2853907
CAS RN: 341966-60-7
M. Wt: 273.332
InChI Key: DXYXCZMVQSUPJD-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene” is a chemical compound with the molecular formula C16H19NO3. It has a molecular weight of 273.332. This compound is available for purchase from various chemical suppliers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (273.332) and its molecular formula (C16H19NO3). Other properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Palladium(0)-Catalyzed Synthesis

A study by Massacret et al. (1999) discusses the palladium(0)-catalyzed synthesis of substituted 2-vinyl-2,3-dihydro-benzo[1,4]dioxins, demonstrating the utility of methoxycarbonyloxy compounds in complex organic synthesis. This process highlights the tandem allylic substitution reaction as a pivotal step, with variations in substituted benzene-1,2-diols affecting the ratio of regioisomers produced (Massacret et al., 1999).

Metal Salt Catalyzed Carbenoids

Research by Wulfman et al. (1976) presents the synthetic and structural aspects of copper salt catalyzed additions of bis-methoxycarbonyl carbene to olefins. This study underscores the stereospecific nature of cyclopropanations and the formation of allylic C-H insertion products, showcasing the versatility of methoxycarbonyl compounds in generating structurally diverse molecules (Wulfman et al., 1976).

Bifunctional Transalkylation and Hydrodeoxygenation

Zhu et al. (2011) investigated the conversion of anisole, a methoxybenzene, over a bifunctional Pt/HBeta catalyst, revealing insights into the transalkylation and hydrodeoxygenation processes. This work is significant for its implications in converting biomass lignin into valuable gasoline-range molecules, demonstrating the potential of methoxybenzene derivatives in sustainable chemical processes (Zhu et al., 2011).

Direct Electrochemical Reduction

McGuire and Peters (2016) explored the direct electrochemical reduction of methoxychlor, a bis(methoxybenzene) compound, highlighting the cleavage of carbon-chlorine bonds and the formation of dechlorinated products. This study provides valuable insights into the electrochemical behavior of methoxybenzene derivatives and their potential applications in environmental remediation (McGuire & Peters, 2016).

properties

IUPAC Name

[(E)-1-[2-(4-methoxyphenyl)cyclopropyl]ethylideneamino] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-10(17-20-16(18)12-3-4-12)14-9-15(14)11-5-7-13(19-2)8-6-11/h5-8,12,14-15H,3-4,9H2,1-2H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYXCZMVQSUPJD-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1CC1)C2CC2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC(=O)C1CC1)/C2CC2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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